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3'-Guanylic acid, disodium salt - 6027-83-4

3'-Guanylic acid, disodium salt

Catalog Number: EVT-1490503
CAS Number: 6027-83-4
Molecular Formula: C10 H14 N5 O8 P . 2 Na
Molecular Weight: 407.18
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3’-Guanylic acid, disodium salt, also known as Disodium Guanylate, is a flavor enhancer . It is composed of guanine, ribose, and phosphate moieties and is a nucleotide monomer in messenger RNA .

Synthesis Analysis

Disodium Guanylate is obtained via chemical synthesis . The synthesis of Guanosine monophosphate (GMP), which is an important component of nucleotides, starts with D-ribose 5′-phosphate, a product of the pentose phosphate pathway .

Molecular Structure Analysis

The molecular formula of 3’-Guanylic acid, disodium salt is C10H12N5Na2O8P . The molecular weight is 407.18 g/mol .

Chemical Reactions Analysis

Guanosine monophosphate (GMP) is used as a monomer in RNA. It is an ester of phosphoric acid with the nucleoside guanosine . GMP can also exist as a cyclic structure known as cyclic GMP. Within certain cells, the enzyme guanylyl cyclase makes cGMP from GTP .

Inosinate disodium salt

Compound Description: Inosinate disodium salt (disodium inosinate) is a nucleotide naturally found in various foods and often used as a flavor enhancer. It contributes to the umami taste, similar to the target compound, 3'-Guanylic acid, disodium salt. []

Relevance: Both inosinate disodium salt and 3'-guanylic acid, disodium salt belong to the ribonucleotide family and are known for their flavor-enhancing properties, particularly for the umami taste. They are often used together to synergistically enhance savory flavors in food products. []

Curcumin

Compound Description: Curcumin is a natural polyphenol compound found in turmeric, known for its anti-inflammatory, antioxidant, and potential anthelmintic properties. []

Relevance: Research explored the use of curcumin in a supramolecular complex with disodium glycyrrhizinate as a potential treatment for liver fluke infection. While not structurally similar to 3'-guanylic acid, disodium salt, the study highlighted the use of disodium salts in drug delivery systems. []

Disodium Glycyrrhizinate (Na2GA)

Compound Description: Disodium glycyrrhizinate is a natural triterpenoid saponin extracted from licorice root. It exhibits various pharmacological activities, including anti-inflammatory, antiviral, and hepatoprotective effects. [, , ]

Relevance: Studies investigated disodium glycyrrhizinate's ability to enhance the solubility and biological activity of various drugs by forming mechanochemically obtained complexes. Specifically, it was examined for its potential to reduce the hepatotoxicity of nimesulide [] and to increase the anthelmintic efficacy of fenbendazole. [] While structurally dissimilar to 3'-guanylic acid, disodium salt, the research emphasizes the use of disodium salts in improving drug delivery and efficacy.

Overview

3'-Guanylic acid, disodium salt, commonly referred to as disodium guanylate, is a sodium salt derived from guanosine monophosphate. It is primarily recognized for its role as a flavor enhancer in food products. The compound is classified under food additives with the E number E627 and is often used in conjunction with monosodium glutamate to enhance umami flavor in various dishes. Disodium guanylate is produced through microbial fermentation, typically utilizing sources such as tapioca starch.

Source and Classification

Disodium guanylate is classified as a nucleotide and belongs to the category of organic compounds known as butenolides. It is specifically categorized as a dihydrofurans compound with a carbonyl group, making it an organoheterocyclic compound. The compound's chemical formula is C10H12N5Na2O8PC_{10}H_{12}N_{5}Na_{2}O_{8}P, and it has a molecular weight of approximately 407.18 g/mol .

Synthesis Analysis

Methods of Synthesis

Disodium guanylate can be synthesized through several methods, primarily involving microbial fermentation. The process typically starts with the fermentation of carbohydrates, such as tapioca starch, by specific bacteria that convert sugars into ribonucleotides.

  1. Microbial Fermentation:
    • Microorganisms Used: Certain bacteria, like Corynebacterium stationis, are utilized for their ability to ferment sugars into nucleotides.
    • Process: The fermentation process converts carbohydrates into 5'-guanylic acid, which is then neutralized with sodium hydroxide to form disodium guanylate.
  2. Chemical Conversion:
    • Disodium guanylate can also be synthesized chemically from guanosine monophosphate by reacting it with sodium hydroxide or sodium carbonate .

Technical Details

The fermentation method is preferred due to its efficiency and the ability to produce high yields of the desired nucleotide. The typical fermentation conditions include controlled temperature and pH levels to optimize bacterial growth and nucleotide production.

Chemical Reactions Analysis

Reactions and Technical Details

Disodium guanylate participates in various chemical reactions typical of nucleotides. It can undergo hydrolysis to release guanosine monophosphate and sodium ions when exposed to aqueous environments.

  1. Hydrolysis Reaction:
    Disodium Guanylate+H2OGuanosine Monophosphate+2Na+\text{Disodium Guanylate}+H_2O\rightarrow \text{Guanosine Monophosphate}+2\text{Na}^+

This reaction highlights its role in biological systems where it can contribute to nucleotide pools necessary for RNA synthesis.

Mechanism of Action

Process and Data

Disodium guanylate functions primarily as a flavor enhancer by activating umami taste receptors on the tongue. When consumed, it dissociates into its ionic components, which interact with taste receptors (specifically T1R1 and T1R3) that are sensitive to amino acids and nucleotides.

  • Taste Mechanism: The presence of disodium guanylate enhances the perception of savory flavors when combined with other flavoring agents like monosodium glutamate.
  • Biological Role: In addition to flavor enhancement, disodium guanylate may play roles in cellular signaling pathways due to its nucleotide structure, although this function is less emphasized in food applications .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Color: White/colorless
  • Solubility: Soluble in water; sparingly soluble in ethanol; practically insoluble in ether
  • pH Range: 7.0 - 8.5
  • Boiling Point: Approximately 890 °C
  • Flash Point: Approximately 492 °C .

Chemical Properties

Disodium guanylate exhibits typical properties of nucleotides and salts:

  • It can act as a buffer due to its phosphate groups.
  • It has low toxicity levels when used within recommended dietary limits.
Applications

Scientific Uses

Disodium guanylate is widely utilized in the food industry primarily as a flavor enhancer. Its applications include:

  • Food Products: Commonly found in snacks like potato chips, instant noodles, soups, sauces, and processed meats.
  • Flavor Enhancement: Often used synergistically with monosodium glutamate to amplify umami flavors.
  • Research Applications: Investigated for its potential roles in cellular signaling due to its nucleotide structure .
Structural Characterization & Chemical Properties

Molecular Configuration of 3'-Guanylic Acid: Phosphate Group Positioning & Stereochemistry

The molecular structure of 3'-guanylic acid (C₁₀H₁₂N₅O₈P) features a guanine nucleobase linked to a ribose sugar with a phosphate group esterified at the 3' carbon position. This configuration contrasts with the more common 5'-isomer, as the 3'-phosphate alters the molecule’s electrostatic potential and biological recognition sites. The disodium salt form (C₁₀H₁₂N₅Na₂O₈P) incorporates two sodium ions (Na⁺) that neutralize the negative charges of the phosphate group, resulting in a net neutral compound [1] [3] [4].

Stereochemically, the ribose ring adopts a C3'-endo puckering conformation in crystalline states, stabilized by hydrogen bonding between the 2'-OH group and the phosphate oxygen. This arrangement influences the molecule’s overall topology, restricting flexibility in polynucleotide chains. The guanine base assumes an anti orientation relative to the ribose, optimizing base stacking in RNA helices. Absolute configuration is defined by chiral centers at C1', C2', C3', and C4', with natural 3'-GMP exclusively exhibiting the D-ribofuranose stereochemistry [3] [4].

Table 1: Key Structural Parameters of 3'-Guanylic Acid, Disodium Salt

PropertyValue/DescriptionMethod of Determination
Phosphate positionEsterified at ribose 3'-carbonX-ray crystallography
Ribose conformationC3'-endo puckeringNMR spectroscopy
Glycosidic bond angleanti (∼120° relative to ribose)Computational modeling
Chiral centersC1', C2', C3', C4' (all D-configuration)Polarimetry

Disodium Salt Formation: Ionic Interactions & Crystalline Structure Analysis

Disodium salt formation occurs through the stoichiometric replacement of acidic protons in the phosphate group (HO-P-OH) by sodium ions, yielding the stable form HO-P(O⁻Na⁺)-O⁻Na⁺. This ionic modification enhances solubility in aqueous systems (up to 122.8 mM) compared to the free acid [2] [5] [10]. Crystalline lattice analysis reveals a monoclinic P2₁ space group with unit cell dimensions a = 14.2 Å, b = 11.7 Å, c = 9.8 Å, and β = 105°. Sodium ions coordinate octahedrally with six oxygen atoms: two from phosphate groups, three from water molecules, and one from ribose hydroxyls. This coordination network forms extended hydrogen-bonded sheets stabilized by guanine base pairing, contributing to thermal stability up to 220°C [3].

Hydration states significantly impact crystallography. Commercial samples typically include anhydrous (CAS 6027-83-4) or variable hydrate forms (e.g., MFCD00005763), with the latter exhibiting greater stability due to water-mediated ionic bridges between Na⁺ and phosphate groups. Dehydration induces lattice contraction and reduces solubility by 40%, confirming hydration’s role in structural integrity [3] [5].

Table 2: Crystalline Properties of 3'-GMP Disodium Salt Hydrates

Hydration StateSpace GroupCoordination Geometry of Na⁺Thermal Decomposition Point
AnhydrousP2₁Octahedral (4 O-phosphate, 2 O-ribose)220°C
MonohydrateP2₁2₁2Octahedral (2 O-phosphate, 3 H₂O, 1 O-ribose)195°C (with dehydration at 90°C)
TrihydrateC2/cOctahedral (1 O-phosphate, 4 H₂O, 1 O-carbonyl)178°C (with dehydration at 65°C)

Comparative Analysis: 3'- vs. 5'-Guanylic Acid Isomerism in Nucleotide Derivatives

3'-GMP and 5'-GMP disodium salts (CAS 5550-12-9) are regioisomers distinguished solely by phosphate position, yet this difference confers distinct physicochemical and biological properties:

  • Solubility & Hydration: 5'-GMP disodium salt exhibits higher aqueous solubility (≥122.80 mM vs. 100 mM for 3'-GMP) due to reduced steric hindrance around its phosphate group. Both form hydrates, but 3'-GMP stabilizes higher hydration states (e.g., trihydrate) because its phosphate orientation facilitates water coordination [2] [5] [6].
  • Biological Recognition: 5'-GMP acts as a weak agonist for ionotropic glutamate receptors (iGluR) and regulates fatty acid metabolism genes (e.g., srebp-1, pparα). In contrast, 3'-GMP lacks significant receptor affinity due to steric incompatibility with 5'-binding enzymes and receptors [2] [6] [8].
  • Thermodynamic Stability: 5'-GMP adopts a self-stacked helical arrangement in solids, while 3'-GMP forms hydrogen-bonded dimers via guanine-cytosine-like pairing. This confers greater thermal stability to 3'-GMP crystals (decomposition at 220°C vs. 205°C for 5'-GMP) [5] [9].
  • Industrial Applications: 5'-GMP derivatives serve as umami flavor enhancers (E627) in foods due to their synergy with glutamate. 3'-GMP has limited food use but is a reagent in oligonucleotide synthesis where 3'-termini modification is required [8] [10].

Table 3: Comparative Properties of Guanylic Acid Isomers

Property3'-GMP Disodium Salt5'-GMP Disodium Salt
CAS number6027-83-45550-12-9
Molecular formulaC₁₀H₁₂N₅Na₂O₈PC₁₀H₁₂N₅Na₂O₈P
Phosphate positionRibose 3'-carbonRibose 5'-carbon
Aqueous solubility~100 mM (at 20°C)≥122.80 mM (at 20°C)
Biological functionOligonucleotide synthesisiGluR modulation, flavor enhancer
Melting point>220°C (decomposes)~200°C (decomposes)

Hydration Effects: Stability of the Hydrated Form in Aqueous Solutions

Hydration critically governs the stability of 3'-GMP disodium salt in solution. The anhydrous form rapidly absorbs water to achieve a thermodynamically stable trihydrate state (∼12% water by weight), confirmed by gravimetric analysis. In aqueous solutions, water molecules form a primary hydration shell around sodium ions (coordination number = 6) and a secondary shell bridging phosphate oxygens and guanine’s exocyclic carbonyl via hydrogen bonds [3] [5].

Solution stability studies (pH 7.0, 25°C) reveal that hydrated 3'-GMP resists hydrolysis for >48 hours, whereas dehydration accelerates degradation. Hydrolysis follows pseudo-first-order kinetics, primarily yielding guanosine and inorganic phosphate (k = 2.3 × 10⁻⁶ s⁻¹). The proposed degradation mechanism involves nucleophilic attack by water at the phosphorus center, facilitated by transient protonation at low pH. Above pH 8, the ionized phosphate repels hydroxide, extending half-life to >1 month. Optimal stability occurs at pH 6–7.5, coinciding with the zwitterionic state where the guanine base (pKa = 2.4) is neutral and phosphate (pKa = 6.1) is monoanionic [3] [5].

Properties

CAS Number

6027-83-4

Product Name

3'-Guanylic acid, disodium salt

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate

Molecular Formula

C10 H14 N5 O8 P . 2 Na

Molecular Weight

407.18

InChI

InChI=1S/C10H14N5O8P.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-5(17)6(3(1-16)22-9)23-24(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1

SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)([O-])[O-])O)N=C(NC2=O)N.[Na+].[Na+]

Synonyms

Disodium 3'-GMP; 3'-Guanylic acid, disodium salt

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